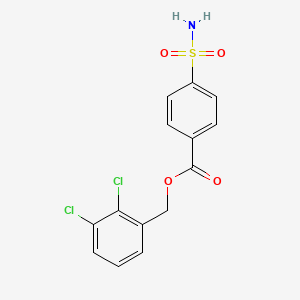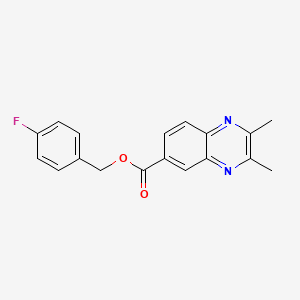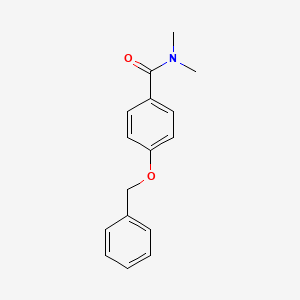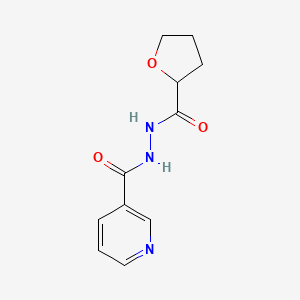![molecular formula C16H21NO3 B4406722 4-[(cyclohexylamino)carbonyl]phenyl propionate](/img/structure/B4406722.png)
4-[(cyclohexylamino)carbonyl]phenyl propionate
描述
4-[(cyclohexylamino)carbonyl]phenyl propionate, also known as CCP, is a chemical compound that has been widely used in scientific research. CCP belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various diseases.
作用机制
4-[(cyclohexylamino)carbonyl]phenyl propionate exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
This compound also modulates the activity of other signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. MAPKs are a family of protein kinases that play a key role in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. This compound also modulates the activity of other signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.
实验室实验的优点和局限性
4-[(cyclohexylamino)carbonyl]phenyl propionate has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has a high purity and stability, making it suitable for long-term experiments. This compound has also been extensively studied, and its pharmacological effects are well characterized.
However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer to cells or animals. This compound can also have off-target effects on other enzymes or signaling pathways, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of 4-[(cyclohexylamino)carbonyl]phenyl propionate. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. For example, modifying the structure of this compound to improve its solubility or selectivity for specific COX enzymes could lead to more effective and safer drugs.
Another area of interest is the investigation of this compound in combination with other drugs or therapies. Combining this compound with other anti-inflammatory drugs or chemotherapeutic agents could enhance their efficacy and reduce side effects.
Finally, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to evaluate the potential use of this compound in the treatment of various diseases.
科学研究应用
4-[(cyclohexylamino)carbonyl]phenyl propionate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound has also been found to modulate the activity of other signaling pathways involved in inflammation, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
This compound has been investigated for its potential use in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, cancer, and Alzheimer's disease. In preclinical studies, this compound has demonstrated efficacy in reducing inflammation, pain, and tumor growth. However, further studies are needed to determine the safety and efficacy of this compound in humans.
属性
IUPAC Name |
[4-(cyclohexylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-15(18)20-14-10-8-12(9-11-14)16(19)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPJUZKHASKHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine hydrochloride](/img/structure/B4406655.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4406660.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4406669.png)

![ethyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4406699.png)

![{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B4406709.png)
![4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406714.png)
![2-[(1-adamantylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4406728.png)


![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B4406744.png)